molecular formula C24H27FNNaO5 B14797436 Fluvastatin sodium salt hydrate

Fluvastatin sodium salt hydrate

Cat. No.: B14797436
M. Wt: 451.5 g/mol
InChI Key: KKEMYLLTGGQWCE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvastatin sodium salt hydrate is a pharmaceutical compound primarily used as an antilipemic agent. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis. This compound is used to reduce plasma cholesterol levels and prevent cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluvastatin sodium salt hydrate can be synthesized through various routes. One common method involves the enzymatic acylation of indole derivatives . The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves the crystallization of the compound in its polymorphic forms. One such form, referred to as polymorphic Form G, is produced through specific crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Fluvastatin sodium salt hydrate undergoes several types of chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of fluvastatin .

Scientific Research Applications

Fluvastatin sodium salt hydrate has a wide range of scientific research applications:

Mechanism of Action

Fluvastatin sodium salt hydrate works by competitively inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. By reducing the production of mevalonic acid, fluvastatin effectively lowers cholesterol levels in the blood .

Properties

Molecular Formula

C24H27FNNaO5

Molecular Weight

451.5 g/mol

IUPAC Name

sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate

InChI

InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1

InChI Key

KKEMYLLTGGQWCE-UHFFFAOYSA-M

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]

Origin of Product

United States

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